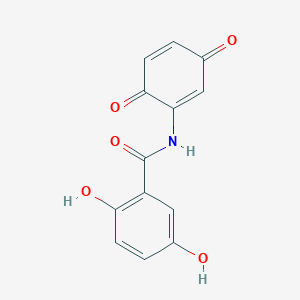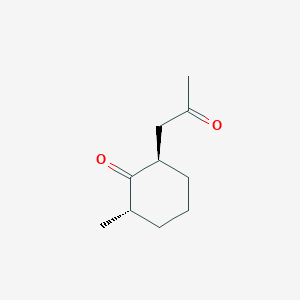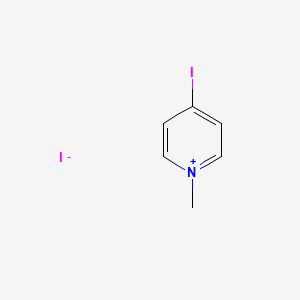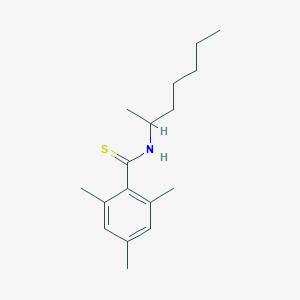
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is a chemical compound that belongs to the class of carbothioamides. This compound is characterized by the presence of a heptan-2-yl group attached to a benzene ring substituted with three methyl groups and a carbothioamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with heptan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then treated with a thiocyanate source, such as ammonium thiocyanate, to form the carbothioamide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The heptan-2-yl group and the methyl-substituted benzene ring contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Heptan-2-yl)-2-methoxyaniline
- N-(Heptan-2-yl)-2,4-dimethylbenzene-1-carbothioamide
- N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carboxamide
Uniqueness
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is unique due to the presence of the carbothioamide functional group, which imparts distinct chemical reactivity and biological activity. The combination of the heptan-2-yl group and the trimethyl-substituted benzene ring further enhances its lipophilicity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
58048-52-5 |
|---|---|
Fórmula molecular |
C17H27NS |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
N-heptan-2-yl-2,4,6-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C17H27NS/c1-6-7-8-9-15(5)18-17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,6-9H2,1-5H3,(H,18,19) |
Clave InChI |
BYORMHLHTMJSCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC(=S)C1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
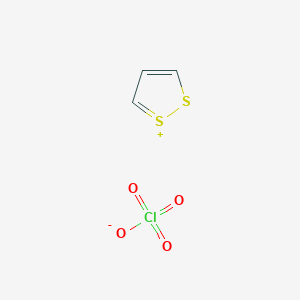
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
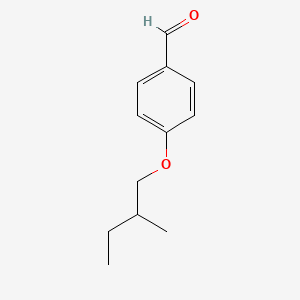

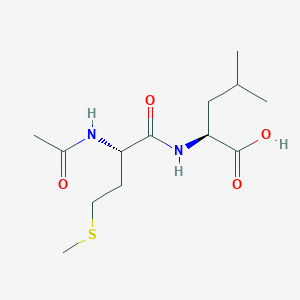
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
